5-Butyl-1,3-difluoro-2-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butyl-1,3-difluoro-2-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRJEKYICBXXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)F)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Advanced Synthetic Methodologies for 5 Butyl 1,3 Difluoro 2 Iodobenzene
Strategies for Regioselective Functionalization of Fluorinated Benzene (B151609) Precursors
Fluorinated benzenes serve as versatile precursors in organic synthesis. The strong electronegativity and small size of fluorine atoms significantly influence the reactivity and regioselectivity of the aromatic ring. nih.gov Various strategies can be employed to selectively introduce substituents onto a difluorobenzene scaffold.
Directed Ortho Metalation (DoM) Approaches for Aromatic Lithiation and Subsequent Functionalization
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.com This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org
In the context of 1,3-difluorobenzene (B1663923), the fluorine atoms themselves can act as moderate directing groups. organic-chemistry.org The interaction between the Lewis basic fluorine atoms and the Lewis acidic lithium of the organolithium reagent directs the deprotonation to the C2 position, which is situated between the two fluorine atoms. chem-station.compsu.edu This increased kinetic acidity at the C2 position allows for selective lithiation. organic-chemistry.org
The resulting 2,6-difluorophenyllithium intermediate is a versatile nucleophile that can be trapped with various electrophiles. organic-chemistry.org For the synthesis of the target molecule, quenching the lithiated intermediate with an iodine source, such as molecular iodine (I₂), would install the iodine atom at the C2 position, yielding 1,3-difluoro-2-iodobenzene. commonorganicchemistry.comcommonorganicchemistry.com This approach offers a highly regioselective route to the 2-iodo-1,3-difluorobenzene core structure.
Table 1: Key Aspects of Directed Ortho Metalation (DoM)
| Feature | Description | Reference |
|---|---|---|
| Principle | A directing metalation group (DMG) guides an organolithium reagent to deprotonate the adjacent ortho position. | wikipedia.org |
| Directing Group | The DMG is typically a Lewis basic moiety that interacts with the lithium cation. | baranlab.org |
| Fluorine as DMG | Fluorine atoms can act as moderate directing groups in DoM. | organic-chemistry.org |
| Application | In 1,3-difluorobenzene, DoM directs lithiation to the C2 position between the fluorine atoms. | psu.edu |
| Electrophilic Quench | The resulting aryllithium can be reacted with electrophiles like iodine (I₂) to form a C-I bond. | commonorganicchemistry.com |
Electrophilic Aromatic Substitution (EAS) Methodologies for Fluorobenzenes
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In this reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. Fluorine atoms are deactivating yet ortho-, para-directing groups due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects.
For a 1,3-difluorobenzene precursor, the directing effects of the two fluorine atoms are additive, primarily activating the C4 and C6 positions (para to one fluorine and ortho to the other), and to a lesser extent, the C2 position (ortho to both fluorines). Direct electrophilic iodination of 1,3-difluorobenzene would likely result in a mixture of isomers, with 1,3-difluoro-4-iodobenzene being a major product. Achieving selective iodination at the C2 position via EAS is challenging and generally less efficient than the DoM approach.
Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Difluorobenzene Systems
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex. acs.org
In difluorobenzene systems, a fluorine atom can act as a leaving group. For SNAr to be an effective strategy, the difluorobenzene ring must be further activated by at least one potent EWG, such as a nitro group (-NO₂). For example, in 2,4-difluoronitrobenzene, the nitro group strongly activates the positions ortho and para to it. acs.orgresearchgate.netacs.org A nucleophile will preferentially attack at these positions, displacing a fluorine atom. acs.orgresearchgate.net
While SNAr is a powerful tool for C-N, C-O, and C-S bond formation on activated haloarenes, its direct application to form the C-butyl bond of the target molecule is not straightforward. acs.org It is more conceptually relevant for the synthesis of precursors or for introducing other functionalities onto an already substituted ring. The reaction's regioselectivity is highly dependent on the position of the activating group relative to the leaving groups. researchgate.net
Installation of the Butyl Substituent (conceptual approaches)
Once the 1,3-difluoro-2-iodobenzene core is established, the next critical step is the introduction of the butyl group at the C5 position. Several classical and modern synthetic methods can be considered for this transformation.
Alkylation Reactions (e.g., via Friedel-Crafts or cross-coupling routes on precursors)
Friedel-Crafts Alkylation: This classic method involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylation of the 1,3-difluoro-2-iodobenzene intermediate would be challenging. The benzene ring is heavily deactivated by the three halogen substituents. Furthermore, Friedel-Crafts alkylations are prone to carbocation rearrangements, which could lead to isomeric butylbenzene (B1677000) products instead of the desired n-butyl substituent. chemistrytalk.org
Cross-Coupling Reactions: Modern cross-coupling reactions offer a more reliable and versatile alternative. The Kumada and Suzuki-Miyaura couplings are particularly relevant.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org To synthesize the target molecule, a Grignard reagent would need to be formed from 1,3-difluoro-2-iodobenzene, which would then be coupled with a butyl halide. However, generating a stable Grignard reagent in the presence of the existing iodo-substituent can be complex. A more viable Kumada approach would be to couple butylmagnesium bromide with a precursor like 1,5-dibromo-2,4-difluorobenzene. nih.gov
Suzuki-Miyaura Coupling: This is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com A plausible strategy would involve the Suzuki coupling of 1,3-difluoro-2,5-diiodobenzene (B14031553) with butylboronic acid. This would selectively install the butyl group at one of the iodinated positions. The Suzuki reaction is known for its high functional group tolerance and is widely used in the synthesis of complex molecules. princeton.edunih.govrsc.orgnih.gov
Table 2: Comparison of Alkylation Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Friedel-Crafts Alkylation | Reaction of an alkyl halide with an aromatic ring using a Lewis acid catalyst. | Potentially straightforward. | Ring deactivation by halogens; prone to carbocation rearrangements. chemistrytalk.org |
| Kumada Coupling | Nickel or palladium-catalyzed coupling of a Grignard reagent with an organic halide. wikipedia.org | Utilizes readily available Grignard reagents. | Grignard formation can be difficult with certain substrates. nrochemistry.com |
| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an organoboron compound with an organic halide. youtube.com | High functional group tolerance; mild reaction conditions; commercially available reagents. | Requires synthesis of the organoboron reagent or a dihalogenated precursor. |
Functional Group Interconversions on Side Chains
An alternative and often more controllable approach to installing the n-butyl group is through a two-step sequence involving Friedel-Crafts acylation followed by reduction. chemistrysteps.com This method circumvents the issues of carbocation rearrangements associated with direct alkylation. quora.com
Friedel-Crafts Acylation: The 1,3-difluoro-2-iodobenzene intermediate can be acylated with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃). The acyl group is deactivating, so a single acylation occurs, and it will direct to the C5 position, which is the most activated position para to one fluorine and meta to the other substituents. This reaction would yield 1-(2,4-difluoro-5-iodophenyl)butan-1-one.
Reduction of the Acyl Group: The resulting ketone can then be reduced to the corresponding methylene (B1212753) (-CH₂-) group. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.
Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). youtube.comorgoreview.com It is effective for reducing aryl ketones but is performed under strongly acidic conditions, which the substrate must be able to tolerate. chemistrytalk.orgorgoreview.com
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgbyjus.com It is suitable for substrates that are sensitive to acid but stable in strong base. chemistrysteps.comalfa-chemistry.com
This acylation-reduction sequence provides a reliable pathway to install a straight-chain alkyl group onto a deactivated aromatic ring. chemistrysteps.comucalgary.ca
Table 3: Reduction Methods for Acylbenzenes
| Reduction Method | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Clemmensen Reduction | Zn(Hg), HCl | Strongly acidic | Effective for aryl ketones stable in acid. | orgoreview.com |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Strongly basic, high temp. | Suitable for acid-sensitive substrates. | wikipedia.orglibretexts.org |
| Catalytic Hydrogenation | H₂, Pd/C | Catalytic | Reduces aryl ketones to methylene groups. | chemistrysteps.com |
Introduction of the Iodine Moiety
The introduction of iodine onto the difluorinated butylbenzene precursor is a critical transformation. The electronic properties of the starting material, 1-Butyl-3,5-difluorobenzene (B59708) , heavily influence the choice of method. The two fluorine atoms are strongly electron-withdrawing and meta-directing, while the butyl group is an activating ortho-, para-director. The cumulative effect of these groups makes the C2 position, located between the two fluorine atoms, the most activated site for electrophilic attack and the most acidic site for deprotonation.
Halogen Exchange Reactions (e.g., Finkelstein-type, with relevant catalysts)
The Finkelstein reaction, a classic method for preparing iodoalkanes from chloro- or bromoalkanes, can be adapted for aryl halides, though it is often more challenging. This SNAr-type reaction would theoretically involve the conversion of a precursor like 5-Butyl-2-chloro-1,3-difluorobenzene or 2-Bromo-5-butyl-1,3-difluorobenzene into the desired iodo-compound using an iodide salt such as sodium iodide or potassium iodide.
For aryl systems, these halogen exchange reactions typically require harsh conditions or the use of a catalyst, most commonly a copper(I) salt (e.g., CuI), to facilitate the displacement. However, for a substrate like 5-Butyl-1,3-difluoro-2-iodobenzene , this method is not commonly reported in the literature. The high efficiency of alternative methods, such as electrophilic iodination or directed metalation on the readily available 1-Butyl-3,5-difluorobenzene precursor, generally makes the halogen exchange route less favorable.
Electrophilic Iodination Reagents and Conditions
Electrophilic aromatic substitution is a direct and highly effective method for iodinating the electron-rich 1-Butyl-3,5-difluorobenzene . The position between the two meta-positioned fluorine atoms (C2) is strongly activated towards electrophiles. A variety of reagents and conditions can achieve this transformation with high regioselectivity. organic-chemistry.org
Common electrophilic iodinating systems involve an iodine source and an oxidizing agent to generate a more potent electrophilic species, such as the iodonium (B1229267) ion (I+). N-Iodosuccinimide (NIS) is a widely used reagent, often activated by a protic or Lewis acid. Other powerful systems include molecular iodine in the presence of an oxidizing agent or specialized reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org Organocatalytic methods, for instance using a thiourea (B124793) catalyst with DIH, have also been developed for the mild and efficient iodination of activated aromatic compounds. organic-chemistry.org
| Reagent System | Description | Typical Conditions |
| I2 / Oxidant | Molecular iodine is activated by an oxidizing agent (e.g., HNO3, H2O2, PhI(OAc)2) to form an electrophilic iodine species. | Acetic acid or other organic solvent. |
| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine. Often used with an acid catalyst (e.g., TFA, H2SO4) to enhance reactivity. | Acetonitrile (MeCN), Dichloromethane (DCM), or Trifluoroacetic acid (TFA). |
| Iodine Monochloride (ICl) | A potent electrophilic iodinating agent that typically provides high yields and clean reactions for activated arenes. | Inert solvent like DCM or CCl4, often at low temperatures. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | An efficient reagent for the iodination of electron-rich aromatic and heterocyclic compounds, sometimes used with a catalyst. organic-chemistry.org | Acetonitrile, often with a thiourea or disulfide catalyst. organic-chemistry.org |
For the synthesis of This compound , treatment of 1-Butyl-3,5-difluorobenzene with one of these reagent systems would be expected to yield the target product with high selectivity due to the strong directing effects of the fluorine and butyl substituents.
Metal-mediated Iodination of Aryl Precursors
Directed ortho-metalation (DoM) is an exceptionally powerful and regioselective strategy for functionalizing aromatic rings. wikipedia.org This method relies on the presence of a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org
In the case of 1-Butyl-3,5-difluorobenzene , the fluorine atoms serve as effective, albeit weak, DMGs. The acidity of the proton at the C2 position is significantly increased by the inductive effect of the two adjacent C-F bonds. Treatment of the precursor with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), leads to selective deprotonation at the C2 position. uwindsor.ca This generates a highly reactive aryllithium intermediate. This intermediate is then quenched with an iodine electrophile, such as molecular iodine (I2) or 1,2-diiodoethane, to afford This compound with virtually complete regioselectivity.
The sequence is as follows:
Deprotonation: 1-Butyl-3,5-difluorobenzene is treated with n-BuLi at -78 °C. The lithium coordinates between the two fluorine atoms, facilitating the abstraction of the C2 proton.
Iodination: An iodine source, such as a solution of I2 in THF, is added to the aryllithium species, which acts as a potent nucleophile to displace iodide from I2 and form the C-I bond.
This method avoids the use of strong oxidizing agents and provides a clean, high-yielding route to the target molecule.
Sandmeyer-type Iodination (if applicable to precursor synthesis)
The Sandmeyer reaction provides an indirect route to aryl iodides from aryl amines via a diazonium salt intermediate. uwindsor.ca While not a direct iodination of the hydrocarbon precursor, it is a viable strategy if the corresponding aniline (B41778) is accessible.
The synthesis of This compound via this route would require the preparation of 5-Butyl-1,3-difluoro-2-aniline . This aniline precursor could potentially be synthesized by:
Nitration of 1-Butyl-3,5-difluorobenzene at the C2 position.
Reduction of the resulting nitro group (e.g., using SnCl2/HCl, H2/Pd/C) to the amine.
Once 5-Butyl-1,3-difluoro-2-aniline is obtained, the Sandmeyer sequence proceeds as follows:
Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO2 and a strong acid like HCl or H2SO4) at low temperature (0-5 °C) to form the corresponding diazonium salt.
Iodide Displacement: The diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI). The iodide ion displaces the diazonium group (which is released as N2 gas) to form the final product, This compound .
This pathway is more circuitous than direct iodination or metalation but remains a classic and reliable method for introducing iodine, particularly when the aniline precursor is readily available through other synthetic schemes.
Sequential and Convergent Synthetic Routes
Stepwise Functionalization Strategies
The most logical strategies begin with a commercially available difluorinated benzene derivative. The two primary approaches are "alkylation-then-iodination" and "iodination-then-alkylation."
Strategy 1: Alkylation followed by Iodination (Most Common)
This is arguably the most efficient route.
Step 1: Synthesis of the Precursor: The key precursor, 1-Butyl-3,5-difluorobenzene , can be synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with butyryl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. However, 1-Butyl-3,5-difluorobenzene is also commercially available, making this the preferred starting point. chemsrc.com
Step 2: Iodination: The precursor is then iodinated at the C2 position using one of the highly regioselective methods described previously, such as Directed ortho-Metalation (2.3.3) or Electrophilic Iodination (2.3.2).
Strategy 2: Iodination followed by Alkylation
This route introduces the iodine first.
Step 1: Iodination of the Core: 1,3-difluorobenzene is first iodinated to produce 1,3-difluoro-2-iodobenzene . sigmaaldrich.com This can be accomplished using the electrophilic or metalation methods on the parent difluorobenzene.
Step 2: Introduction of the Butyl Group: A butyl group is then introduced at the C5 position. This is typically done via Friedel-Crafts acylation with butyryl chloride and a Lewis acid catalyst (e.g., AlCl3), followed by reduction. The regioselectivity of the acylation must be carefully controlled, as the existing substituents (two F, one I) direct to the same position (C5), but their combined deactivating effect can make the reaction sluggish.
| Synthetic Route | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |
| Alkylation First | 1,3-Difluorobenzene or 1-Butyl-3,5-difluorobenzene | 1-Butyl-3,5-difluorobenzene | Friedel-Crafts Alkylation/Acylation-Reduction; Directed ortho-Metalation or Electrophilic Iodination | Highly regioselective final step; precursor is commercially available. | If starting from 1,3-difluorobenzene, initial alkylation can be complex. |
| Iodination First | 1,3-Difluorobenzene | 1,3-Difluoro-2-iodobenzene | Electrophilic Iodination; Friedel-Crafts Acylation followed by reduction | Utilizes simple starting material. | Friedel-Crafts acylation on the deactivated iodo-substituted ring can be challenging. |
| Sandmeyer Route | 1-Butyl-3,5-difluorobenzene | 5-Butyl-1,3-difluoro-2-nitrobenzene , 5-Butyl-1,3-difluoro-2-aniline | Nitration; Reduction; Diazotization; Iodide Displacement | Classic, reliable method. | Multi-step, potentially lower overall yield. |
Combination of C-H Activation and Cross-Coupling in Synthesis
The direct C-H activation/cross-coupling of a difluorobenzene derivative with a butyl source represents a highly atom-economical and elegant synthetic strategy. However, the direct C-H butylation of 1,3-difluorobenzene at the 5-position followed by iodination at the 2-position, or the direct C-H iodination of 1-butyl-3,5-difluorobenzene at the ortho position to the butyl group, presents significant regioselectivity challenges.
A more plausible approach would involve a directed C-H activation. For instance, if a directing group were present on the butyl chain or temporarily installed on the aromatic ring, it could facilitate selective C-H functionalization.
Alternatively, a cross-coupling reaction could be employed. For example, a Suzuki or Negishi coupling of a dihalodifluorobenzene with a butyl organometallic reagent could be a viable route to the 1-butyl-3,5-difluorobenzene precursor. Subsequent iodination would then yield the target molecule.
While a direct one-pot synthesis combining C-H activation and cross-coupling for this specific molecule is not documented, the principles are well-established in the synthesis of other complex aromatics. Such a hypothetical reaction would likely involve a palladium or rhodium catalyst capable of facilitating both the C-H activation and the cross-coupling event. The reaction conditions would need to be carefully optimized to control regioselectivity and prevent side reactions.
Table 1: Hypothetical Reaction Parameters for C-H Activation/Cross-Coupling Synthesis
| Parameter | Condition | Rationale |
| Catalyst | Palladium(II) acetate (B1210297) / Rhodium(III) chloride | Known to be effective for C-H activation and cross-coupling reactions. |
| Ligand | Phosphine-based or N-heterocyclic carbene (NHC) | To stabilize the metal center and modulate its reactivity. |
| Butyl Source | Butylboronic acid or Butylzinc chloride | Common reagents for Suzuki and Negishi cross-coupling reactions. |
| Solvent | Dioxane, Toluene (B28343), or DMF | High-boiling polar aprotic solvents are often used for these reactions. |
| Temperature | 80-120 °C | To provide sufficient energy for C-H bond cleavage. |
It is important to reiterate that this is a conceptual pathway, and its practical feasibility would require experimental validation.
Methodological Advancements in Scale-Up and Process Chemistry Considerations in Research
The transition from a laboratory-scale synthesis to a larger, industrial scale introduces a new set of challenges that fall under the umbrella of process chemistry. For the synthesis of this compound, several key factors would need to be considered for a safe, efficient, and cost-effective process.
Precursor Synthesis: The synthesis of the starting material, 1-butyl-3,5-difluorobenzene, is a critical step. While various methods exist for the synthesis of substituted difluorobenzenes, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution, their scalability and safety must be carefully evaluated. chemicalbook.com For instance, the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, can be hazardous on a large scale. google.com Continuous flow chemistry offers a safer alternative for handling potentially explosive intermediates like diazonium salts. chemicalbook.com
Iodination Step: The iodination of 1-butyl-3,5-difluorobenzene would likely be achieved through electrophilic aromatic substitution. Common iodinating agents include iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or N-iodosuccinimide (NIS).
Table 2: Key Considerations for Scale-Up of the Iodination Reaction
| Consideration | Research Focus | Potential Challenges |
| Reagent Selection | Use of less hazardous and more cost-effective iodinating agents. | Stoichiometric use of expensive or corrosive reagents. |
| Solvent Choice | Selection of a solvent that is easily recoverable, has a low environmental impact, and is safe to handle at scale. | Flammability, toxicity, and disposal of large volumes of solvent. |
| Reaction Conditions | Optimization of temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation. | Exothermic reactions requiring careful temperature control; long reaction times impacting throughput. |
| Work-up and Purification | Development of an efficient and scalable purification method (e.g., crystallization, distillation) to achieve the desired product purity. | Formation of isomeric impurities that are difficult to separate; product stability during purification. |
| Safety | Thorough hazard analysis of all reagents and reaction steps. | Handling of corrosive acids, oxidizing agents, and potentially toxic iodine vapors. |
The development of a robust and scalable process for the synthesis of this compound would necessitate a detailed investigation into these and other process parameters. The use of continuous flow reactors could offer significant advantages in terms of safety, efficiency, and scalability for both the precursor synthesis and the final iodination step.
Reactivity and Mechanistic Investigations of 5 Butyl 1,3 Difluoro 2 Iodobenzene
Cross-Coupling Reactions Leveraging the Aryl Iodide Moiety
The aryl iodide functional group is an excellent substrate for numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on 5-Butyl-1,3-difluoro-2-iodobenzene are not prevalent, related transformations on iodobenzenes are well-documented. researchgate.netresearchgate.net For instance, the coupling of iodobenzene (B50100) with phenylboronic acid proceeds efficiently with various palladium catalysts. researchgate.net The presence of fluorine atoms, as in this compound, can influence the reaction, and copper(I) iodide in combination with phenanthroline has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of highly fluorinated aryl boronate esters with aryl iodides. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. nih.gov Supported palladium complexes, such as a 1,2-diaminocyclohexane Pd-complex on SBA-16, have proven effective for Heck reactions with aryl halides, offering high yields and the potential for catalyst recycling. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by palladium and a copper co-catalyst. researchgate.net However, copper-free versions have been developed. organic-chemistry.org Studies on 5-substituted-1,2,3-triiodobenzenes have shown that Sonogashira couplings can be highly regioselective, with the reaction favoring the least sterically hindered iodine position. nih.gov This suggests that for this compound, the reaction would selectively occur at the C-I bond. The general mechanism for palladium-catalyzed reactions like the Sonogashira reaction involves oxidative addition, transmetalation, and reductive elimination. youtube.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Nickel catalysts have emerged as a cost-effective alternative to palladium for this transformation. nih.gov Research on the Buchwald-Hartwig amination of iodobenzene with aniline (B41778) has been explored with various catalytic systems, including heterogeneous palladium single-atom catalysts. researchgate.net In the context of polyiodinated arenes, the Buchwald-Hartwig amination has demonstrated high regioselectivity, reacting specifically at the most accessible iodo position. researchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Example) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Pd(OAc)₂, PPh₃, Base | Forms C-C bonds; tolerant of many functional groups. libretexts.org |
| Heck | Alkene | PdCl₂, PPh₃, Base | Forms substituted alkenes; regioselectivity can be an issue. nih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine | Forms aryl alkynes; can be performed under mild conditions. researchgate.net |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Forms C-N bonds; wide scope of amine and aryl halide partners. nih.govresearchgate.net |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type, C-N, C-O, C-S couplings)
Copper-catalyzed reactions offer a valuable alternative to palladium-based methods, often with different reactivity profiles and cost advantages.
Ullmann-type Reactions: The classical Ullmann condensation is a copper-promoted synthesis of biaryl ethers. organic-chemistry.org Modern advancements have led to catalytic versions that proceed under milder conditions. rsc.orgmdpi.comrsc.org These reactions are effective for forming C-O, C-N, and C-S bonds. acs.org
C-N Coupling: Copper(I) catalyzed procedures are effective for the formation of carbon-nitrogen bonds between aryl iodides and various amines and amides. rsc.org A simple and versatile protocol using CuI as the catalyst and ethylene (B1197577) glycol as a ligand in 2-propanol allows for the efficient amination of a variety of functionalized aryl iodides. organic-chemistry.orgresearchgate.net This method is notably tolerant of different functional groups and can be performed in the presence of air. organic-chemistry.org
C-O Coupling: The Ullmann-type C-O cross-coupling reaction has been significantly advanced through the use of homogeneous copper catalysts with bidentate ligands, allowing the reaction to proceed under mild conditions. mdpi.com
C-S Coupling: Ligand-free copper iodide has been shown to catalyze the C-S coupling of aryl iodides and thiols, providing a straightforward method for the synthesis of diaryl thioethers with good chemoselectivity. uu.nl
In the context of fluorinated aryl iodides, copper-mediated fluorination of aryl iodides has been achieved using a cationic copper reagent and silver fluoride, proceeding through a proposed Cu(III) intermediate. nih.gov
Table 2: Examples of Copper-Catalyzed Coupling Reactions with Aryl Iodides
| Coupling Type | Nucleophile | Catalyst System (Example) | Product Type |
|---|---|---|---|
| C-N Coupling | Amines, Amides | CuI, Ethylene Glycol, K₃PO₄ | Aryl Amines, Aryl Amides rsc.orgorganic-chemistry.orgresearchgate.net |
| C-O Coupling | Phenols, Alcohols | CuI, Ligand, Base | Diaryl Ethers, Aryl Alkyl Ethers mdpi.com |
| C-S Coupling | Thiols | CuI, K₂CO₃ | Diaryl Thioethers uu.nl |
| Fluorination | AgF | (tBuCN)₂CuOTf | Aryl Fluorides nih.gov |
Nickel-Catalyzed Cross-Coupling and Reductive Cross-Coupling
Nickel catalysts are gaining prominence as a more sustainable and economical alternative to palladium for cross-coupling reactions. wisc.edu Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions have been developed for various substrates, including those with fluorine-containing groups. nih.govmdpi.com For instance, trans-NiCl(Ph)(PPh₃)₂ has shown promise in the Suzuki coupling of tosylates. mdpi.com Reductive cross-coupling, which directly couples two different electrophiles, is an emerging area where nickel catalysis is particularly effective. wisc.edu
While less common than palladium or copper, gold catalysis offers unique reactivity, particularly in oxidative cross-coupling reactions. nih.govnih.gov Gold-catalyzed cross-coupling reactions often proceed through a Au(I)/Au(III) catalytic cycle. thieme-connect.de These methods have been applied to the coupling of aryl iodides with various partners, including aryl sulfonyl hydrazides to form biaryl sulfones. thieme-connect.de
Nucleophilic Aromatic Substitution (SNAr) on Related Difluorobenzene Systems
The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound suggests that the molecule could be susceptible to nucleophilic aromatic substitution (SNAr), although the iodine is the most likely leaving group in cross-coupling reactions. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. libretexts.orgmasterorganicchemistry.com
The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups, such as nitro groups or, to a lesser extent, fluorine atoms. libretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org
For difluorobenzene systems, regioselectivity in SNAr reactions is a key consideration. researchgate.net The position of nucleophilic attack is influenced by the activating groups and the solvent. researchgate.net Studies on the reaction of polyfluorobenzenes with nucleophilic reagents have shown that fluorine can be displaced by various nucleophiles, including hydroxides, alkoxides, and amines. nih.gov More recent developments have utilized organic photoredox catalysis to enable the SNAr of unactivated fluoroarenes under mild conditions, expanding the scope of this reaction to include a wider range of nucleophiles and substrates. nih.gov
Regioselectivity and Chemoselectivity Considerations in SNAr
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The feasibility and outcome of SNAr reactions are heavily influenced by the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. numberanalytics.com
In the context of this compound, the fluorine and iodine atoms are potential leaving groups. Generally, in SNAr reactions, the rate of substitution follows the order F > Cl > Br > I for activated aryl substrates. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. However, the leaving group's ability to depart is also crucial, with weaker bases being better leaving groups. numberanalytics.com
The regioselectivity of SNAr reactions is dictated by the positions of electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate (Meisenheimer complex). numberanalytics.compressbooks.pub For a reaction to proceed efficiently, EWGs are typically required at the ortho and/or para positions relative to the leaving group. pressbooks.pub In some cases, the regioselectivity of SNAr reactions can be controlled by reaction conditions, leading to different substitution patterns. nih.gov
The chemoselectivity in SNAr reactions on polyhalogenated aromatic compounds can be complex. For instance, in dihalogenated systems, the choice of which halogen is substituted can depend on factors like the relative activation by other ring substituents and the reaction conditions. Computational models have been developed to predict the regioselectivity of SNAr reactions by analyzing the stability of the Meisenheimer intermediates or by considering descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and electrostatic potential (ESP) at the substitution site. researchgate.netchemrxiv.org
Influence of Butyl and Iodine Substituents on SNAr Pathways
The substituents on the aromatic ring significantly impact SNAr reactions. Electron-withdrawing groups activate the ring towards nucleophilic attack, while electron-donating groups (EDGs) deactivate it. numberanalytics.com
In this compound, the substituents present a mixed profile:
Fluorine atoms: These are strongly electron-withdrawing and activating for SNAr.
Butyl group: As an alkyl group, it is generally considered a weak electron-donating group, which would deactivate the ring towards SNAr.
Iodine atom: Halogens are typically deactivating in electrophilic aromatic substitution but can act as leaving groups in SNAr.
The butyl group's deactivating effect could potentially hinder SNAr reactions. However, the strong activating effect of the two fluorine atoms is likely to dominate, making the ring susceptible to nucleophilic attack. The position of the butyl group (meta to one fluorine and para to the other) will influence the electron density distribution and the stability of any potential Meisenheimer complexes.
The iodine atom at the 2-position is a potential leaving group. While iodide is a good leaving group due to its low basicity, the fluorine atoms are generally better activators for the initial nucleophilic attack in SNAr. numberanalytics.comnih.gov Therefore, substitution of a fluorine atom is often favored. The bulky nature of the iodine atom could also sterically hinder the approach of a nucleophile to the adjacent fluorine atom.
Electrophilic Aromatic Substitution (EAS) Pathways of Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The rate and regioselectivity of EAS are governed by the substituents already present on the aromatic ring. numberanalytics.comlumenlearning.com
Regioselectivity with Multiple Directing Groups
When multiple substituents are present on a benzene ring, the regioselectivity of an incoming electrophile is determined by the combined directing effects of all groups. libretexts.orgmasterorganicchemistry.com These effects can be either reinforcing or conflicting.
In derivatives of this compound, we have a combination of directing groups:
Butyl group: An alkyl group, which is an ortho-, para-director. masterorganicchemistry.com
Fluorine atoms: Halogens are ortho-, para-directors. masterorganicchemistry.com
Iodine atom: A halogen, which is also an ortho-, para-director. masterorganicchemistry.com
The directing effects of these groups would need to be considered in concert. For an incoming electrophile, the potential positions of attack are the carbons not already substituted. The directing groups will influence the stability of the intermediate carbocation (sigma complex). organicchemistrytutor.com The position that leads to the most stable intermediate will be the major product.
Deactivation/Activation Effects of Substituents
Substituents on an aromatic ring can be classified as activating or deactivating towards EAS based on their effect on the reaction rate compared to benzene. numberanalytics.commasterorganicchemistry.com
Activating groups donate electron density to the ring, making it more nucleophilic and increasing the reaction rate. lumenlearning.comlibretexts.org Examples include alkyl groups. youtube.com
Deactivating groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. lumenlearning.comlibretexts.org Halogens are generally considered deactivating groups in EAS. masterorganicchemistry.comyoutube.com
In the case of derivatives of this compound:
The butyl group is an activating group. youtube.com
The fluorine and iodine atoms are deactivating groups. masterorganicchemistry.comyoutube.com
| Substituent | Effect on EAS Reactivity | Directing Effect |
| Butyl | Activating | Ortho, Para |
| Fluorine | Deactivating | Ortho, Para |
| Iodine | Deactivating | Ortho, Para |
Metalation and Lithiation Reactions (e.g., Directed Ortho-Metalation related to its formation or further functionalization)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles. wikipedia.org
While the butyl and iodo groups are not typical DMGs, the fluorine atoms in this compound could potentially direct lithiation. Fluorine has been shown to act as a directing group in some lithiation reactions. psu.edu
Regioselectivity in Aryl Anion Generation
The regioselectivity of metalation is primarily controlled by the position of the DMG. wikipedia.org The strong base coordinates to a heteroatom in the DMG, and deprotonation occurs at the nearest ortho position. wikipedia.orguwindsor.ca
In the absence of a strong DMG, the acidity of the aromatic protons determines the site of lithiation. Electron-withdrawing groups increase the acidity of nearby protons. Therefore, in this compound, the proton at the 4-position, which is ortho to two fluorine atoms and the iodine atom, would be the most acidic and the most likely site for deprotonation by a strong base.
Furthermore, halogen-metal exchange is a common method for generating aryl anions. psu.edu In this case, the iodine atom could undergo exchange with an organolithium reagent to form 5-butyl-1,3-difluoro-2-lithiated benzene. This would be a highly regioselective way to generate an aryl anion at the 2-position.
The choice of base and reaction conditions (solvent, temperature) is critical in determining the outcome of these reactions, as they can influence the relative rates of deprotonation versus halogen-metal exchange. psu.edu
| Reaction Type | Potential Site of Aryl Anion Generation | Controlling Factor |
| Directed Ortho-Metalation | Position 4 | Acidity of C-H bond due to adjacent fluorine and iodine atoms |
| Halogen-Metal Exchange | Position 2 | Reactivity of the C-I bond with organolithium reagents |
Radical Reactions Involving Aryl Halides
Aryl halides are pivotal precursors for the generation of aryl radicals, which are highly reactive intermediates in numerous synthetic methodologies. The specific nature of the halogen atom significantly influences the ease of radical formation, with the carbon-iodine (C-I) bond being the most amenable to cleavage among the halogens.
The C-I bond in this compound is the most labile site for initiating radical reactions. Homolytic cleavage of this bond results in the formation of a 5-butyl-1,3-difluorophenyl radical and an iodine radical. This process can be initiated by thermal or photochemical energy input.
The general trend for carbon-halogen bond strengths is C-F > C-Cl > C-Br > C-I, making the C-I bond the weakest and therefore the most susceptible to homolytic cleavage. This characteristic is fundamental to the utility of aryl iodides in radical chemistry.
Table 3.5.1-1: Representative Carbon-Halogen Bond Dissociation Energies (BDEs) in Halobenzenes
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-F | ~123 |
| C-Cl | ~96 |
| C-Br | ~81 |
| C-I | ~65 |
Note: These are generalized values for halobenzenes and serve as a reference. The exact BDE for this compound will be influenced by its specific substitution pattern.
In recent years, photoredox catalysis and electrochemical methods have emerged as powerful tools for the functionalization of aryl halides under mild conditions. These techniques rely on single-electron transfer (SET) processes to generate aryl radicals from precursors like this compound.
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the aryl iodide. Given the relatively low reduction potential of aryl iodides, a reductive quenching cycle is often operative. The excited photocatalyst transfers an electron to the aryl iodide, forming a radical anion. This intermediate is highly unstable and rapidly fragments, cleaving the C-I bond to release an iodide anion and the desired aryl radical.
The electrochemical reduction of aryl halides follows a similar principle, where an electron is directly transferred from an electrode to the molecule, initiating the C-I bond cleavage. The reduction potential required for this process is a key parameter. While the specific reduction potential for this compound has not been reported, studies on related fluorinated aryl iodides provide valuable insights. The presence of fluorine atoms generally makes the reduction more favorable (less negative potential) due to their electron-withdrawing nature.
Table 3.5.2-1: Illustrative Electrochemical Reduction Potentials of Related Aryl Halides
| Compound | Reduction Potential (V vs. SCE) |
| Iodobenzene | -2.2 to -2.4 |
| Bromobenzene | -2.5 to -2.7 |
| Chlorobenzene | ~ -2.8 |
Note: These values are approximate and can vary with experimental conditions (solvent, electrolyte, etc.). The reduction potential for this compound is expected to be influenced by its unique substitution.
The generated 5-butyl-1,3-difluorophenyl radical can then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, or cross-coupling with other radical species, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Effects of Fluorine on Reactivity and Reaction Pathways ("Fluorine Effect")
The two fluorine atoms in this compound exert a profound influence on its reactivity, a phenomenon often referred to as the "fluorine effect". This effect is a combination of steric and electronic factors.
Electronically, fluorine is the most electronegative element, and its presence on the aromatic ring has a strong inductive electron-withdrawing effect (-I effect). This has several consequences:
Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack in certain reaction manifolds, although radical reactions are more common for aryl iodides.
Stabilization of Intermediates: The fluorine atoms can stabilize anionic intermediates or transition states through their inductive effect.
Modulation of Redox Potentials: As mentioned previously, the -I effect of fluorine makes the molecule easier to reduce, which is advantageous in photoredox and electrochemical applications.
The positions of the fluorine atoms at the 1 and 3 positions (ortho and meta to the iodine) are crucial. An ortho-fluorine can have a more pronounced effect on the reactivity at the C-I bond due to its proximity. Computational studies have shown that ortho-fluorine substituents can significantly impact the energetics of metal-catalyzed cross-coupling reactions by strengthening the metal-aryl bond.
In the context of radical reactions, the fluorine atoms can influence the selectivity of subsequent bond formations. The electron-deficient nature of the 5-butyl-1,3-difluorophenyl radical will affect its reactivity towards different substrates. For example, it would be expected to react readily with electron-rich alkenes.
The steric bulk of the fluorine atoms is relatively small, but their presence can still influence the approach of reagents and the conformation of reaction intermediates. The interplay between the electronic and steric effects of the fluorine atoms, along with the butyl group, makes this compound a unique and potentially valuable building block in synthetic chemistry.
Theoretical and Computational Studies of 5 Butyl 1,3 Difluoro 2 Iodobenzene
Electronic Structure Calculations
The electronic character of 5-Butyl-1,3-difluoro-2-iodobenzene is governed by the complex interplay of the electron-donating butyl group and the electron-withdrawing halogen atoms, all attached to a central aromatic ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting these electronic features.
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be a π-orbital primarily located on the benzene (B151609) ring, with some contribution from the p-orbitals of the iodine and fluorine atoms. The butyl group, being electron-donating, will likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to an unsubstituted di-fluoro-iodobenzene. Conversely, the LUMO is anticipated to be a π*-antibonding orbital of the benzene ring. The electron-withdrawing nature of the fluorine and iodine atoms will lower the energy of the LUMO, enhancing the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In a study on iodonitrobenzenes, it was found that the combined influence of an electron-donating and an electron-withdrawing group can significantly alter the energy levels of the frontier orbitals. bldpharm.com
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Compounds Data is illustrative and based on typical values for substituted benzenes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -9.24 | 1.14 | 10.38 |
| Toluene (B28343) | -8.82 | 1.15 | 9.97 |
| Fluorobenzene | -9.20 | 0.98 | 10.18 |
| Iodobenzene (B50100) | -8.75 | 0.55 | 9.30 |
This interactive table allows for sorting by clicking on the column headers.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the fluorine atoms, indicating their role as sites for electrophilic attack. Conversely, a region of positive potential (typically colored blue) would be expected on the iodine atom, opposite to the C-I bond, corresponding to the σ-hole. researchgate.netresearchgate.net The aromatic ring itself will display a complex potential landscape, influenced by all substituents.
Table 2: Illustrative Natural Atomic Charges for Atoms in a Substituted Benzene Ring Data is hypothetical and for illustrative purposes based on NBO analysis principles.
| Atom | Representative Partial Charge (a.u.) |
| C (bonded to Butyl) | -0.15 |
| C (bonded to F) | +0.25 |
| C (bonded to I) | +0.10 |
| F | -0.20 |
| I | +0.05 |
| H (on ring) | +0.10 |
This interactive table showcases expected charge distributions.
The substitution pattern on the benzene ring of this compound can induce subtle changes in the bond lengths and, consequently, the aromaticity of the ring. Bond order analysis, often performed in conjunction with NBO analysis, can quantify the degree of double bond character for the C-C bonds within the ring.
Aromaticity is a key concept in organic chemistry, and several computational indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.netorientjchem.org A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a loss of aromaticity. For this compound, the steric and electronic effects of the substituents are expected to cause a slight decrease in the HOMA value compared to unsubstituted benzene.
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where a negative value at the center of the ring (NICS(0)) or above the ring plane (NICS(1)) indicates aromatic character. Studies on fluorinated benzenes have shown that increasing the number of fluorine substituents leads to a reduction in aromaticity, which would be reflected in less negative NICS values. nih.gov Other indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) also provide valuable measures of electron delocalization and aromaticity. biointerfaceresearch.comsemanticscholar.org
Table 3: Common Aromaticity Indices for Benzene and a Representative Substituted Benzene Data is based on typical literature values.
| Compound | HOMA | NICS(1) (ppm) | PDI | FLU |
| Benzene | 0.99 | -10.20 | 0.101 | 0.00 |
| Hexafluorobenzene | 0.73 | -4.80 | 0.075 | 0.02 |
This interactive table allows for comparison of aromaticity indices.
Conformational Analysis and Potential Energy Surfaces (methodological focus)
The presence of a flexible butyl group introduces conformational complexity to the this compound molecule. Understanding the preferred spatial arrangements and the energy barriers between them is crucial for a complete molecular description.
The n-butyl group can adopt various conformations due to rotation around its C-C single bonds. The rotation of the butyl group relative to the benzene ring is of particular interest. Computational studies on n-butylbenzene have identified several stable conformers. walisongo.ac.id The potential energy surface (PES) for this rotation is characterized by energy minima corresponding to stable conformations and transition states corresponding to the energy barriers between them. The most stable conformers are typically those that minimize steric interactions between the butyl chain and the aromatic ring. For this compound, the presence of the bulky iodine atom and the fluorine atom ortho to the butyl group would likely influence the rotational barriers and the relative energies of the conformers compared to unsubstituted n-butylbenzene. The steric hindrance imposed by these halogens would be expected to increase the rotational barriers. For instance, studies on substituted toluenes have shown that repulsive steric interactions between substituents and the methyl group's C-H bonds are a dominant factor. researchgate.net
Table 4: Representative Rotational Barriers for Alkyl Groups on a Benzene Ring Data is illustrative and based on computational studies of analogous compounds.
| Molecule | Rotational Barrier (kcal/mol) |
| Toluene | ~0.014 |
| Ethylbenzene | ~1.2 |
| n-Propylbenzene | ~2.0 |
| n-Butylbenzene | ~2.5 - 3.0 |
This interactive table provides an overview of typical rotational energy barriers.
The benzene ring is characteristically planar. However, bulky substituents or significant electronic perturbations can cause slight deviations from planarity. In the case of this compound, the substituents are not exceptionally large, and significant distortion of the ring's planarity is not expected. Computational geometry optimizations would likely confirm a nearly planar benzene ring. Studies on various substituted benzenes have shown that even with multiple substituents, the aromatic core largely maintains its planarity. researchgate.net Any minor puckering of the ring would be a result of balancing the steric strain between the adjacent butyl, fluorine, and iodine groups. The primary influence of the halogens is on the electronic structure rather than a significant distortion of the molecular geometry.
Reaction Mechanism Predictions and Transition State Analysis
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this involves predicting the most likely reaction pathways and analyzing the high-energy transition states that govern reaction rates.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for aryl halides. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. aalto.finih.gov Computational modeling can determine the energy barriers for each step, identifying the rate-determining step and predicting how substituents on the aryl halide will influence reactivity.
The oxidative addition of an aryl halide to a Pd(0) complex is often the first and rate-determining step. uvic.cachemrxiv.org The reactivity trend for halogens is typically I > Br > Cl > F. uvic.ca Therefore, for this compound, the oxidative addition is predicted to occur exclusively at the C-I bond. DFT calculations can model the transition state of this process, where the C-I bond is broken and new Pd-C and Pd-I bonds are formed. uvic.ca The presence of two electron-withdrawing fluorine atoms is expected to make the ipso-carbon more electrophilic, potentially lowering the activation energy for this step compared to non-fluorinated analogues. Conversely, the electron-donating butyl group may slightly increase this energy barrier.
Transmetalation involves the transfer of an organic group (e.g., from an organoboron compound in Suzuki coupling) to the palladium(II) complex. researchgate.netacs.org This step is often facilitated by a base. acs.org Computational studies can model the transition state, which typically involves a bridged intermediate. The electronic nature of the substituents on the aryl ring can influence the stability of the palladium complex and thus the facility of the transmetalation step.
Reductive elimination is the final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated. The steric and electronic properties of the ligands and the coupled groups influence the energy barrier of this step. For this compound, the steric bulk of the ortho-butyl group and the electronic influence of the ortho-fluorine atom would be key factors in modeling the transition state.
Table 1: Predicted Influence of Substituents on Cross-Coupling Steps for this compound
| Catalytic Step | Substituent | Predicted Effect on Activation Energy | Rationale |
|---|---|---|---|
| Oxidative Addition | 2-Iodo | Major site of reactivity | C-I bond is the weakest C-X bond. uvic.ca |
| 1,3-Difluoro | Decrease | Increases electrophilicity of the ipso-carbon. | |
| 5-Butyl | Slight Increase | Inductive electron donation may slightly decrease electrophilicity. | |
| Transmetalation | 1,3-Difluoro | May Increase | Electron-withdrawing groups can affect the stability of the Pd(II) intermediate. |
| 5-Butyl | May Decrease | Electron-donating groups can facilitate changes at the metal center. | |
| Reductive Elimination | 1-Fluoro, (ortho) | May Increase | Steric hindrance and strong Pd-C bond due to electron withdrawal can raise the barrier. |
| 5-Butyl, (para) | Minimal | Less direct steric or electronic influence compared to ortho groups. |
Beyond metal-catalyzed reactions, the reactivity of this compound can be assessed for Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS) pathways. These two reactions proceed through fundamentally different mechanisms and are oppositely affected by the substituents on the aromatic ring. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group, as they stabilize the anionic intermediate. masterorganicchemistry.com In this compound, the two fluorine atoms are potent EWGs. If a good leaving group (like the iodine itself, or another group introduced synthetically) is present, the fluorine atoms would strongly activate the ring towards SNAr. The butyl group, being an electron-donating group (EDG), would have a deactivating effect. Computational modeling can predict the stability of the potential Meisenheimer complexes, confirming that the EWGs are essential for this pathway. nih.gov
Electrophilic Aromatic Substitution (EAS): In contrast, EAS involves the attack of an electrophile on an electron-rich aromatic ring, forming a positively charged carbocation intermediate called a Wheland or sigma complex. lumenlearning.comlibretexts.org This reaction is accelerated by EDGs, which stabilize the cation, and decelerated by EWGs. lumenlearning.com For this compound, the two fluorine atoms would strongly deactivate the ring towards EAS, making such reactions highly unfavorable. The single electron-donating butyl group is generally insufficient to overcome the deactivating effect of two fluorine atoms. youtube.com DFT calculations can be used to compare the activation energies for the formation of the Wheland intermediate at different positions on the ring, confirming the strong deactivation by the fluoro groups. rsc.org
Table 2: Predicted Reactivity for SNAr vs. EAS Pathways
| Reaction Type | Key Intermediate | Influence of Substituents | Predicted Reactivity for this compound |
|---|---|---|---|
| SNAr | Meisenheimer Complex (Anionic) | Activated by EWGs (F, F); Deactivated by EDGs (Butyl) | Plausible , especially with a good leaving group, due to strong activation by two fluorine atoms. |
| EAS | Wheland Complex (Cationic) | Activated by EDGs (Butyl); Deactivated by EWGs (F, F) | Highly Unfavorable , due to the powerful deactivating effect of two fluorine atoms. |
Solvent Effects and Catalytic Cycle Modeling in silico
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a reaction. rsc.org Computational chemistry models solvent effects to provide a more accurate picture of reaction energetics. This is particularly important in palladium-catalyzed cross-coupling reactions, where charged or highly polar intermediates are common. nih.govrsc.org
In silico modeling can incorporate solvent effects through either implicit or explicit models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed view of specific solvent-solute interactions, such as hydrogen bonding, at the cost of higher computational demand.
For the cross-coupling of this compound, solvent polarity is a critical variable. For instance, computational and experimental studies have shown that in Suzuki couplings, polar solvents can favor the formation of anionic palladium complexes (e.g., [Pd(L)₂X]⁻), which can exhibit different reactivity and selectivity compared to the neutral species that dominate in nonpolar solvents. nih.gov Modeling the catalytic cycle in different solvents like polar aprotic DMF versus nonpolar toluene could predict changes in the rate-determining step or the suppression of side reactions. For a substrate like this compound, a polar solvent might be predicted to accelerate the oxidative addition step by stabilizing the resulting polar Pd(II) complex.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. nih.govmdpi.com These descriptors provide a quantitative basis for the qualitative concepts of organic chemistry and are increasingly used in machine learning models to predict reaction outcomes. researchgate.netprinceton.edu For this compound, these descriptors can offer a rapid assessment of its likely chemical behavior.
Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to act as a nucleophile and electrophile, respectively. A low LUMO energy indicates a good electron acceptor, suggesting susceptibility to nucleophilic attack. The presence of two strongly electronegative fluorine atoms and an iodine atom is predicted to significantly lower the LUMO energy of this compound.
Electrostatic Potential (ESP): An ESP map shows the distribution of charge on the molecular surface. Positive regions (blue) indicate electrophilic sites, while negative regions (red) indicate nucleophilic sites. For this molecule, a strong positive potential would be expected on the carbon atom bonded to iodine, making it a prime target for nucleophilic attack or oxidative addition.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom. This can quantify the inductive effects of the substituents.
Electrophilicity Index (ω): This global descriptor measures the stabilization in energy when the system acquires additional electronic charge from the environment, providing a quantitative measure of electrophilicity. nih.govacs.org
Table 3: Illustrative Quantum Chemical Descriptors for this compound (Hypothetical DFT Calculation)
| Descriptor | Predicted Value | Interpretation of Reactivity |
|---|---|---|
| LUMO Energy | Low (e.g., < -1.0 eV) | High susceptibility to nucleophilic attack and oxidative addition. |
| HOMO-LUMO Gap | Moderate | Indicates kinetic stability; a smaller gap suggests higher reactivity. |
| ESP at C2 (Iodo-carbon) | Highly Positive | Confirms this site as the primary electrophilic center of the ring. |
| NBO Charge on F atoms | Highly Negative | Confirms strong inductive electron withdrawal. |
| NBO Charge on C5 (Butyl-carbon) | Slightly Negative | Confirms modest electron donation from the butyl group. |
| Electrophilicity Index (ω) | High | The molecule is a strong electrophile overall. |
Note: The values in this table are illustrative examples of what would be expected from a DFT calculation and are not experimental data.
These computational tools, from full mechanism modeling to the calculation of simple descriptors, provide a deep, predictive understanding of the chemical nature of this compound, guiding its effective use in synthesis.
Applications of 5 Butyl 1,3 Difluoro 2 Iodobenzene As a Key Intermediate in Complex Molecule Synthesis
Building Block for Fluoro- and Iodo-Substituted Aromatic Scaffolds
5-Butyl-1,3-difluoro-2-iodobenzene serves as a fundamental building block for the creation of more complex fluoro- and iodo-substituted aromatic scaffolds. The presence of both fluorine and iodine atoms on the benzene (B151609) ring imparts distinct reactivity and properties. The carbon-iodine bond is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of functional groups at the 2-position of the benzene ring.
Simultaneously, the fluorine atoms at the 1- and 3-positions significantly influence the electronic properties of the aromatic ring, often enhancing the stability of the molecule and modulating the reactivity of the adjacent iodo-group. This dual functionality makes it a sought-after precursor for constructing intricately substituted aromatic compounds that are otherwise difficult to synthesize. These resulting scaffolds are of great interest in various areas of chemical research.
Precursor to Biologically Relevant Scaffolds (without discussing specific biological activity or clinical data)
The unique structural features of this compound make it an attractive starting material for the synthesis of scaffolds with potential biological relevance. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to alter physicochemical properties. mdpi.com
Incorporation into Pharmaceutical Lead Structures (conceptual)
In the conceptual design of new pharmaceutical lead structures, this compound offers a versatile platform. chemimpex.com The butyl group can provide a lipophilic handle, while the difluoro-iodophenyl moiety can be elaborated through various chemical reactions to introduce pharmacophoric features. chemimpex.com The iodine atom can be readily replaced via cross-coupling reactions to build more complex molecular frameworks. chemimpex.com The fluorine atoms can influence properties such as metabolic stability and binding affinity. ossila.com The ability to systematically modify each part of the molecule makes it a valuable tool in the exploration of new chemical space for drug discovery. chemimpex.com
Role in Agrochemical Development (conceptual)
Similarly, in the field of agrochemical research, this compound can serve as a precursor for the development of new active ingredients. chemimpex.comchemimpex.com The introduction of fluorine atoms into agrochemicals has been shown to have a significant impact on their biological activity. ossila.com The butyl group and the reactive iodine atom provide opportunities for synthetic diversification, allowing for the creation of a library of compounds for screening. chemimpex.comchemimpex.com This approach facilitates the systematic investigation of structure-activity relationships in the quest for novel and effective crop protection agents.
Intermediate in Advanced Materials Science Research (conceptual, without specific material properties)
The distinct combination of a flexible alkyl chain, a rigid aromatic core, and polarizable halogen atoms makes this compound a promising intermediate in the conceptual design of new materials. chemimpex.combldpharm.com
Precursor for Monomer Synthesis and Polymerization
Conceptually, this compound can be utilized as a precursor for the synthesis of novel monomers. nih.govresearchgate.net The reactive iodine site can be functionalized to introduce polymerizable groups, such as vinyl, ethynyl, or other suitable moieties, through well-established organic transformations. The resulting monomers, containing the butyl and difluoro-substituted phenyl unit, could then be subjected to polymerization reactions to generate new polymers. The incorporation of the butylated and fluorinated aromatic structure into a polymer backbone could, in principle, influence the properties of the resulting material.
Utility in Ligand Design and Catalyst Development
The application of specifically this compound as a scaffold in ligand design and catalyst development is not yet a widely reported area of research. However, the inherent properties of its constituent functional groups allow for a theoretical exploration of its potential in these fields.
The 1,3-difluoro-2-iodobenzene core of the molecule is a key feature. The iodine atom serves as a highly effective handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the complex architectures of ligands and catalysts. The presence of the two fluorine atoms ortho and para to the iodine can electronically modulate the reactivity of the C-I bond, potentially influencing the efficiency and selectivity of these coupling processes.
The fluorine atoms themselves can play a significant role in the properties of a final ligand or catalyst. Their high electronegativity can create localized dipole moments and influence the electronic nature of the aromatic ring. nih.gov In the context of ligand-protein interactions, fluorine atoms can form favorable interactions with protein backbones and are known to enhance metabolic stability and binding affinity. nih.gov
While direct evidence is pending, the combination of these features suggests that this compound could serve as a foundational building block for a new generation of ligands and catalysts with tailored electronic, steric, and solubility properties.
Strategic Importance in Divergent Synthesis Libraries
The true synthetic power of this compound likely lies in its strategic application for creating divergent synthesis libraries. Divergent synthesis is a powerful strategy in drug discovery and materials science, allowing for the rapid generation of a multitude of structurally related compounds from a common intermediate.
The key to the utility of this compound in this context is the orthogonal reactivity of its functional groups. The highly reactive iodophenyl group can be selectively targeted for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a diverse set of substituents at the 2-position of the benzene ring. For instance, reaction with various boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) would each yield a distinct family of compounds.
Following the initial diversification at the iodine position, the fluorine atoms offer potential for further modification, although this is generally more challenging. Nucleophilic aromatic substitution (SNAr) reactions could potentially be employed under specific conditions to replace one or both fluorine atoms, further expanding the chemical space accessible from this single starting material.
The workflow for a divergent synthesis library starting from this compound could be envisioned as follows:
Initial Diversification: A library of diverse building blocks (e.g., boronic acids, alkynes, amines) is coupled to the 2-position of this compound via established cross-coupling methodologies.
Secondary Functionalization: The resulting library of compounds could then be subjected to further reactions targeting other positions on the aromatic ring or the newly introduced functional groups.
Screening: The final library of diverse molecules can then be screened for desired biological activity or material properties.
This strategic approach allows for the efficient exploration of a vast chemical space around the core 5-butyl-1,3-difluorophenyl scaffold, significantly accelerating the discovery of novel bioactive molecules or functional materials.
Advanced Analytical Methodologies for Research on 5 Butyl 1,3 Difluoro 2 Iodobenzene and Its Transformations
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation in Research
Spectroscopy is an indispensable tool in the analysis of 5-Butyl-1,3-difluoro-2-iodobenzene, providing real-time data and detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹²⁷I NMR for mechanistic studies, reaction kinetics, and purity assessment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure, dynamics, and purity of this compound and its derivatives. magritek.com The application of various NMR-active nuclei allows for a thorough characterization.
¹H NMR: Proton NMR is fundamental for identifying the butyl group and the aromatic protons. The chemical shifts and splitting patterns of the butyl chain's protons (CH₃, CH₂, CH₂, CH₂) provide clear evidence of its structure. The aromatic region of the spectrum reveals signals corresponding to the two hydrogens on the benzene (B151609) ring, with their coupling to adjacent fluorine atoms providing key structural information.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data for all carbon atoms in the molecule. The carbon signals are influenced by the attached atoms, with the carbons bonded to fluorine and iodine showing characteristic chemical shifts. This technique is invaluable for confirming the substitution pattern of the benzene ring.
¹⁹F NMR: As fluorine has a 100% naturally abundant spin-½ nucleus (¹⁹F), this technique is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms. researchgate.netnih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the surrounding substituents, making it an excellent tool for confirming the successful incorporation of fluorine and for monitoring reactions that alter the chemical environment of the fluorine atoms. researchgate.net For difluorinated aromatic compounds, the ¹⁹F NMR spectrum can be complex due to ¹⁹F-¹⁹F and ¹⁹F-¹H couplings, but this complexity provides a wealth of structural data. spectrabase.comspectrabase.comcolorado.edu
¹²⁷I NMR: While less common due to the quadrupolar nature of the ¹²⁷I nucleus (spin 5/2), which often results in very broad signals, ¹²⁷I NMR can still be informative. huji.ac.il For organic iodides, it can reveal the oxidation state of the iodine atom, which is not apparent in ¹H or ¹³C NMR. researchgate.net In specific applications, changes in the ¹²⁷I chemical shift or linewidth can indicate interactions at the iodine center, such as in the formation of hypervalent iodine species or during metal-catalyzed cross-coupling reactions. researchgate.netpascal-man.comnih.govnih.gov
Applications in Research:
Mechanistic Studies: By monitoring the appearance and disappearance of signals corresponding to reactants, intermediates, and products, NMR can provide deep insights into reaction mechanisms. iastate.eduacs.org For instance, in a Grignard reaction, NMR can be used to observe the formation of the organomagnesium species. researchgate.netacs.orgalfredstate.edunih.gov
Reaction Kinetics: A series of NMR spectra can be acquired over time to track the concentration changes of species in a reaction, allowing for the determination of reaction rates and orders. magritek.comiastate.edunorthwestern.edunih.gov
Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of a sample of this compound by integrating the signals of the compound against a known internal standard.
Table 6.1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 0.8-1.7 (butyl group), 6.8-7.5 (aromatic) | Presence and structure of the butyl chain, substitution pattern on the aromatic ring. |
| ¹³C | 13-35 (butyl group), 90-165 (aromatic) | Carbon skeleton confirmation, direct observation of carbons attached to F and I. |
| ¹⁹F | -100 to -130 (relative to CFCl₃) | Confirmation of fluorination, sensitive to electronic changes in the ring. |
| ¹²⁷I | Highly variable and broad | Oxidation state of iodine, involvement in intermolecular interactions. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and in situ Monitoring
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. They are particularly powerful for in-situ monitoring of reactions involving this compound. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key IR bands would include C-H stretching and bending vibrations for the butyl group and the aromatic ring, C-F stretching vibrations, and C-I stretching vibrations. The technique is highly sensitive to changes in dipole moment, making it effective for monitoring reactions where polar functional groups are transformed. acs.orgyoutube.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The C-I bond, for example, often gives a strong Raman signal. This makes Raman spectroscopy an excellent tool for monitoring reactions at the iodine center. americanpharmaceuticalreview.com
In-situ Monitoring: Both IR and Raman can be performed using fiber-optic probes that can be immersed directly into a reaction vessel. americanpharmaceuticalreview.comyoutube.com This allows for real-time monitoring of the reaction progress without the need for sampling. americanpharmaceuticalreview.com For example, in a substitution reaction where the iodine atom is replaced, the disappearance of the characteristic C-I vibrational band and the appearance of a new band for the incoming group can be tracked over time.
Table 6.2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency Range (cm⁻¹) | Application |
| Aromatic C-H | IR/Raman | ~3100-3000 (stretch), ~900-675 (bend) | Ring integrity |
| Aliphatic C-H | IR/Raman | ~2960-2850 (stretch), ~1470-1370 (bend) | Butyl group presence |
| C=C (aromatic) | IR/Raman | ~1600-1450 | Aromatic ring structure |
| C-F | IR/Raman | ~1350-1150 | Fluorine presence |
| C-I | Raman | ~600-500 | Iodine presence, reaction monitoring |
Mass Spectrometry (MS), including hyphenated techniques (e.g., LC-MS, GC-MS, ESI-MS) for Reaction Progress and Isotope Labeling Studies
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. acs.org When coupled with chromatographic techniques (GC-MS or LC-MS), it becomes a powerful tool for separating and identifying components in a complex mixture. nih.govacs.orgnih.govwaters.comacs.org
GC-MS: Gas chromatography-mass spectrometry is well-suited for the analysis of volatile and thermally stable compounds like this compound. acs.org The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. documentsdelivered.comnih.gov The resulting mass spectrum provides a molecular fingerprint, and the fragmentation pattern can be used to confirm the structure.
LC-MS: Liquid chromatography-mass spectrometry is used for less volatile or thermally sensitive compounds. acs.org It is particularly useful for monitoring the progress of reactions in solution, as aliquots can be directly analyzed. rsc.org Electrospray ionization (ESI) is a common ionization technique in LC-MS that is gentle and can be used to analyze a wide range of compounds, including reaction intermediates that might be unstable under GC conditions. nih.govacs.org
Isotope Labeling Studies: MS is an essential tool for studies involving isotopically labeled compounds. For example, if a reaction is performed with a labeled starting material (e.g., containing ¹³C or ²H), MS can be used to track the position of the label in the product, providing detailed mechanistic information. The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of labeled species.
Chromatographic Separation Techniques for Purity and Mixture Analysis in Research
Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying the components of a reaction mixture. americanpharmaceuticalreview.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Quantification
Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound and for monitoring the progress of its reactions, provided the reactants and products are sufficiently volatile and thermally stable. acs.org By taking samples from a reaction at different time points, the relative concentrations of starting material and product can be determined, allowing for the calculation of reaction conversion and yield. nih.govdocumentsdelivered.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a broader range of compounds than GC, including those that are non-volatile or thermally labile. wur.nlrsc.orgcreative-proteomics.comrsc.orgnih.gov It is widely used for both qualitative and quantitative analysis of reaction mixtures. rsc.org A UV detector is commonly used with HPLC for aromatic compounds due to their strong UV absorbance. By creating a calibration curve with a standard of known concentration, HPLC can be used for accurate quantification of this compound and its reaction products.
Table 6.3: Chromatographic Methods for the Analysis of this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application |
| GC | Non-polar (e.g., DB-5) | Inert gas (e.g., He, N₂) | FID, MS | Purity assessment, reaction monitoring, quantification. |
| HPLC (Normal Phase) | Silica, Alumina | Non-polar solvent mixture (e.g., hexane/ethyl acetate) | UV, MS | Separation of isomers, purification. |
| HPLC (Reversed Phase) | C18, C8 | Polar solvent mixture (e.g., acetonitrile/water, methanol/water) | UV, MS | Purity assessment, reaction monitoring, quantification. |
Chiral Chromatography for Enantiomeric Excess Determination (if chirality is introduced in its reactions)
While this compound itself is achiral, it is a valuable precursor for the synthesis of chiral molecules. For example, it can be used in transition metal-catalyzed cross-coupling reactions to form atropisomeric biaryls, which are chiral due to restricted rotation around a single bond. nih.govnih.govacs.orgrsc.orgstereoelectronics.org It can also be a starting material for making compounds with stereogenic centers. rsc.orgrsc.orgorganic-chemistry.orgnih.govacs.org
In such cases, it is essential to determine the enantiomeric excess (ee) of the product, which is a measure of its optical purity. Chiral chromatography, typically chiral HPLC, is the most common method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. By integrating the peak areas of the two separated enantiomers, the ee can be accurately calculated. The development of a suitable chiral HPLC method is often a crucial step in the development of an asymmetric synthesis. nih.gov
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While a crystal structure for this compound itself may not be publicly available, the technique is frequently applied to its derivatives to understand the influence of its structural features on the solid-state packing and intermolecular interactions.
Detailed research findings on derivatives of iodinated aromatic compounds provide a template for what could be expected from a crystallographic study of this compound or its reaction products. For instance, studies on substituted diiodobenzofuran derivatives reveal precise bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation. nsysu.edu.tw In a hypothetical crystal structure of a derivative, key parameters would be meticulously recorded.
For example, the analysis of a related compound, 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran, provides specific bond lengths such as C-I, C-F, and C-C, as well as the planarity of the benzene ring and the orientation of the butyl group. nsysu.edu.tw This information is crucial for understanding how the molecule might interact with other molecules in a crystal lattice or with reactants in a chemical transformation.
A standard format for reporting such data is the Crystallographic Information File (CIF), which is a machine-readable archive of the crystal structure determination. nih.govwikipedia.orgresearchgate.net
Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative
This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis of a derivative of this compound. The values are representative and based on known structures of similar compounds.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 11.13 Å, b = 5.78 Å, c = 17.61 Å |
| Angles | α = 90°, β = 98.87°, γ = 90° |
| Volume | 1118.4 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.850 g/cm³ |
| Bond Length (C-I) | ~2.10 Å |
| Bond Length (C-F) | ~1.35 Å |
| Bond Length (C-C aromatic) | ~1.39 Å |
Electrochemical Methods for Redox Potential Studies and Electrosynthesis Research
Electrochemical methods, particularly cyclic voltammetry, are powerful for investigating the redox properties of molecules like this compound. These studies determine the potentials at which the compound can be oxidized or reduced, providing insight into its electronic structure and its potential to participate in electron transfer reactions. The reduction of aryl iodides at an electrode typically proceeds via the formation of a radical anion, which then cleaves to produce an aryl radical and an iodide ion. This aryl radical is a key intermediate for forming new chemical bonds.
The redox potentials are highly dependent on the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound would be expected to make its reduction more favorable (occur at a less negative potential) compared to non-fluorinated iodobenzene (B50100).
Electrosynthesis offers a green and controlled alternative to traditional chemical synthesis. nih.gov By applying a specific potential, the targeted electrochemical transformation can be initiated with high selectivity, often avoiding the need for harsh chemical reagents. For instance, the electrochemical reduction of aryl iodides can be coupled with a subsequent reaction to form new carbon-carbon or carbon-heteroatom bonds, making it a valuable tool for the synthesis of complex molecules. rsc.org
Interactive Data Table: Representative Redox Potential Data for Aryl Halides
This table provides a generalized overview of the type of data obtained from cyclic voltammetry studies on aryl halides, which would be applicable to this compound.
| Compound Class | Typical Reduction Potential (Epc vs. SCE) | Notes |
| Iodobenzene | -1.6 to -1.8 V | The potential can vary with solvent and electrode material. |
| Difluoroiodobenzene | -1.4 to -1.6 V | Fluorine atoms facilitate reduction. |
| This compound | Estimated -1.45 to -1.65 V | The butyl group has a minor electronic effect compared to the halogens. |
In-Situ Reaction Monitoring Techniques
Understanding the dynamics of a chemical reaction as it happens is crucial for optimization and mechanistic elucidation. In-situ monitoring techniques allow for real-time analysis of reacting mixtures without the need for sampling and quenching.
Flow Chemistry Applications: Flow chemistry, where reactions are carried out in a continuously flowing stream, is particularly well-suited for integration with in-situ analytical methods. bu.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. For transformations involving this compound, such as Grignard reagent formation or Suzuki coupling, a flow reactor can be coupled with an inline spectrometer.
Real-Time Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques for real-time reaction monitoring.
In-situ IR Spectroscopy: A flow cell placed in an IR spectrometer can monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies. For example, in a Grignard reaction of this compound, one could monitor the decrease in the intensity of the C-I vibrational band and the emergence of new bands corresponding to the organomagnesium intermediate. youtube.comresearchgate.net
In-situ NMR Spectroscopy: Flow NMR allows for the direct observation of the reaction mixture as it passes through the NMR spectrometer. nih.gov This provides detailed structural information about all the species present in the solution, including short-lived intermediates. For the lithiation of this compound, one could track the changes in the aromatic proton and carbon signals, as well as the appearance of new signals corresponding to the lithiated species.
Interactive Data Table: Example of In-Situ IR Monitoring of a Reaction
This table illustrates how data from in-situ IR spectroscopy could be used to monitor a hypothetical reaction of this compound.
| Time (minutes) | Reactant Peak Intensity (e.g., C-I stretch at ~680 cm⁻¹) | Product Peak Intensity (e.g., C-Mg stretch at ~500 cm⁻¹) |
| 0 | 100% | 0% |
| 5 | 75% | 25% |
| 10 | 50% | 50% |
| 15 | 25% | 75% |
| 20 | <5% | >95% |
By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for its efficient and controlled application in the synthesis of novel and valuable molecules.
Future Research Directions and Emerging Paradigms for 5 Butyl 1,3 Difluoro 2 Iodobenzene Chemistry
Sustainable Synthetic Approaches and Green Chemistry Principles
The synthesis of specialty chemicals is increasingly scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. For a molecule like 5-Butyl-1,3-difluoro-2-iodobenzene, which requires multiple steps to produce, these principles are particularly relevant.
A primary goal in modern synthesis is the reduction of waste, often achieved by transitioning from stoichiometric reagents to catalytic methods. The synthesis and subsequent functionalization of this compound rely heavily on cross-coupling and C-H activation reactions, which are fertile ground for catalyst innovation.
Future research will likely focus on developing highly active and selective catalysts, such as those based on palladium, that can operate at very low loadings (ppm levels). For instance, the development of palladium/norbornene (Pd/NBE) catalytic systems for the ortho C-H functionalization of iodobenzene (B50100) derivatives represents a promising strategy. nih.gov Applying this to this compound could enable direct modification of the positions adjacent to the iodine atom, a notoriously difficult transformation. Furthermore, creating catalysts that are recyclable or immobilized on solid supports would significantly reduce waste streams and the cost associated with precious metals. Research into transient directing groups, which guide a catalyst to a specific C-H bond and then detach without being incorporated into the final product, also offers a powerful method for waste reduction in the functionalization of complex aryl systems. seqens.com
Table 1: Catalyst Strategies for Sustainable Synthesis
| Catalytic Approach | Potential Benefit for this compound | Research Focus |
|---|---|---|
| Low-Loading Pd Catalysts | Reduces metal waste and cost in cross-coupling reactions. | Designing more active ligands to stabilize Pd(0) and facilitate catalytic cycles. |
| Immobilized Catalysts | Simplifies product purification and allows for catalyst recycling. | Anchoring catalysts to solid supports like polymers or silica. |
| Transient Directing Groups | Enables site-selective C-H functionalization without generating permanent waste. seqens.com | Developing new directing groups for regioselective reactions on difluoro-iodobenzene scaffolds. |
| Earth-Abundant Metal Catalysts | Replaces expensive and rare metals like palladium with more sustainable alternatives (e.g., iron, copper). | Exploring the catalytic activity of first-row transition metals for aryl halide coupling. |
Organic solvents are a major contributor to chemical waste. Consequently, minimizing or replacing them is a core tenet of green chemistry. Two promising strategies are solvent-free reactions and the use of alternative, benign media.
Solvent-free, or neat, reactions involve grinding or heating reactants together without any solvent. rsc.org This approach is the most ideal from a green chemistry perspective, as it eliminates solvent waste entirely and can sometimes lead to faster reaction times. rsc.org
Where a solvent is necessary, Deep Eutectic Solvents (DESs) are emerging as a superior alternative to conventional volatile organic compounds. DESs are mixtures of two or more components (typically a hydrogen bond acceptor like choline (B1196258) chloride and a hydrogen bond donor like urea (B33335) or glycerol) that form a eutectic with a melting point much lower than the individual components. asynt.comlabunlimited.commt.com They are often biodegradable, non-toxic, inexpensive, and have negligible vapor pressure. mt.com Studies have shown that DESs can be highly effective media for palladium-catalyzed cross-coupling reactions of aryl halides, in some cases enhancing reaction rates and yields. asynt.comhelgroup.com For the synthesis of this compound derivatives, switching from traditional solvents like DMF or toluene (B28343) to a DES such as choline chloride/glycerol could dramatically improve the process's green credentials. helgroup.comdrugdiscoverytrends.com
Photoredox and Electrochemistry in Aryl Halide Functionalization
Photoredox and electrochemical methods are revolutionizing synthetic chemistry by enabling transformations under exceptionally mild conditions, often at room temperature. These techniques use light or electricity, respectively, to generate highly reactive intermediates from stable precursors, thereby avoiding the need for harsh reagents.
For a poly-functionalized molecule like this compound, these methods offer the potential for highly selective modifications that might be difficult to achieve with traditional thermal methods. For example, photo-induced protocols for the Finkelstein iodination reaction allow for the conversion of aryl bromides to aryl iodides at room temperature without a transition-metal catalyst. acs.org This could be relevant for synthesizing precursors to the target compound.
Future research could explore the selective functionalization of the C-I bond in this compound using photoredox catalysis. By choosing an appropriate photocatalyst and reaction partner, it may be possible to form new carbon-carbon or carbon-heteroatom bonds at the 2-position while leaving the fluorine atoms and butyl group untouched, all under mild, light-driven conditions.
Flow Chemistry Applications for Efficient Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. asynt.comhelgroup.com Key benefits include superior control over reaction parameters (temperature, pressure, time), enhanced safety, and seamless scalability. drugdiscoverytrends.comchemanager-online.comresearchgate.net
For the synthesis of this compound and its derivatives, flow chemistry presents several opportunities:
Improved Safety: Many reactions used in aromatic chemistry, such as nitrations or those involving organometallic reagents, are highly exothermic. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for near-instantaneous heat dissipation, preventing dangerous temperature spikes and runaway reactions. rsc.orgdrugdiscoverytrends.com
Enhanced Efficiency and Yield: Flow reactors enable "superheated" conditions, where solvents can be heated well above their boiling points by applying pressure. rsc.orgchemanager-online.com This can dramatically accelerate reaction rates, reducing residence times from hours to minutes.
Scalability: Scaling up a reaction in flow chemistry simply means running the system for a longer period or using parallel reactors, avoiding the complex and sometimes unpredictable challenges of moving from a small flask to a large batch reactor. asynt.comvapourtec.com
Multi-step Synthesis: The modular nature of flow systems allows for the "telescoping" of multiple reaction steps without intermediate purification. vapourtec.com This could be applied to streamline the synthesis of complex derivatives from this compound, for example, by performing a metal-halogen exchange followed immediately by trapping with an electrophile in a continuous sequence. labunlimited.com
Table 2: Advantages of Flow Chemistry for Synthesizing Aryl Halide Derivatives
| Feature | Benefit in Flow Chemistry | Relevance to this compound |
|---|---|---|
| Heat Transfer | Excellent temperature control, allows for safe handling of exothermic reactions. rsc.org | Safer execution of potentially hazardous steps like nitration or metallation. |
| Mass Transfer | Efficient mixing of reactants, crucial for multiphasic reactions (e.g., gas-liquid). rsc.org | Improved yields and consistency in reactions like hydrogenations or carbonylations. |
| Pressure Control | Enables superheating of solvents to accelerate reactions. chemanager-online.com | Drastically reduced reaction times for cross-coupling or substitution reactions. |
| Automation | Allows for rapid screening of reaction conditions and library synthesis. vapourtec.com | Efficient optimization of reaction conditions and rapid synthesis of a diverse set of derivatives. |
Biocatalytic Approaches to Halogenated Aryl Systems
Biocatalysis, the use of enzymes to perform chemical transformations, is the epitome of green chemistry, offering unparalleled selectivity under mild aqueous conditions. While its application to complex, non-natural molecules like this compound is still an emerging field, it holds significant future promise.
The primary enzymes of interest are halogenases , which can introduce halogen atoms onto organic molecules with high regioselectivity. chemanager-online.comresearchgate.net Flavin-dependent halogenases (FDHs), for example, catalyze selective halogenation on electron-rich aromatic rings. researchgate.net Although the electron-deficient nature of the difluorinated ring in the target compound presents a challenge for known native enzymes, protein engineering and directed evolution could be used to create novel halogenases capable of acting on such substrates.
Furthermore, other enzyme classes could be relevant for modifying the butyl group or for the enantioselective synthesis of chiral derivatives, a task that is often difficult to achieve with conventional chemistry. While direct biocatalytic routes are not yet established for this specific compound class, it represents a frontier of research that could lead to highly sustainable and selective manufacturing processes.
Machine Learning and Artificial Intelligence in Reaction Design and Prediction
The complexity of molecules like this compound, with multiple potential reaction sites, makes predicting reactivity and designing synthetic routes a significant challenge. Machine Learning (ML) and Artificial Intelligence (AI) are rapidly becoming indispensable tools to address this complexity.
ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of new ones. vapourtec.com For this compound, an ML model could predict:
The most likely site of reaction (e.g., C-I bond vs. a C-H bond) under a given set of conditions.
The optimal catalyst, solvent, and temperature for a desired transformation.
The probability of competing side reactions, such as SNAr versus E2 elimination.
By using a "reactant-to-barrier" (R2B) model, researchers can rapidly estimate the activation energies for competing reaction pathways without performing expensive quantum mechanical calculations each time. This allows for the in silico screening of thousands of potential reactions in minutes. This predictive power accelerates the discovery of novel, efficient synthetic routes and helps chemists avoid unproductive experiments, saving time, resources, and reducing waste.
Exploration of Novel Reactivity Modes for the Iodine and Fluorine Substituents (e.g., Halogen Bonding in research)
The unique arrangement of substituents on the aromatic ring of this compound presents significant opportunities for exploring novel reactivity, particularly concerning the interplay between the iodine and fluorine atoms. Future research is poised to investigate emerging paradigms such as halogen bonding, where this molecule can serve as a valuable model system.
Halogen Bonding and the Iodine Substituent:
Halogen bonding is a non-covalent interaction where a halogen atom functions as an electrophilic species, or Lewis acid, interacting with a Lewis base. researchgate.netresearchgate.net This phenomenon arises from an anisotropically distributed electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential known as a "σ-hole" on the outer side of the halogen atom, opposite the covalent bond. nih.gov The iodine atom, being large and polarizable, is an especially effective halogen bond donor. chemistryviews.org
In the case of this compound, the reactivity of the iodine atom is significantly influenced by the adjacent fluorine substituents. Key research findings on related structures indicate:
Activation by Electron-Withdrawing Groups: The strength of a halogen bond is enhanced by the presence of electron-withdrawing groups on the aromatic ring to which the iodine is attached. researchgate.netchemistryviews.org These groups decrease the electron density on the iodine atom, thereby increasing the positive character of the σ-hole and making it a stronger halogen bond donor.
The Ortho-Effect: The position of these electron-withdrawing groups is critical. Studies on substituted iodobenzenes have shown that substituents in the ortho position to the iodine atom exert the most potent activating effect, followed by meta and then para positions. researchgate.netresearchgate.net
Fluorine as an Activating Group: Fluorine is a strongly electron-withdrawing atom. The high degree of fluorination in an iodobenzene derivative is strongly correlated with the strength of the resulting halogen bond. nih.gov
Given that this compound possesses two fluorine atoms in the ortho positions (1 and 3) relative to the iodine atom (position 2), it is predicted to be a highly effective halogen bond donor. The cumulative electron-withdrawing effect of these two fluorine atoms should create a significantly positive σ-hole on the iodine atom, making it capable of forming strong and highly directional halogen bonds with various Lewis bases (e.g., nitrogen or oxygen-containing molecules).
Future research can systematically quantify this enhanced halogen bonding capability. Techniques such as ¹³C-NMR titration experiments have been successfully used to probe the formation and strength of halogen bonds in solution. nih.gov By monitoring the chemical shift of the carbon atom bonded to the iodine in the presence of a halogen bond acceptor, the strength of the interaction can be inferred. nih.gov
Table 1: Predicted Influence of Aromatic Substituents on Halogen Bond Strength in Iodobenzene Derivatives
| Substituent (R) | Position Relative to Iodine | Nature of Substituent | Predicted Effect on Halogen Bond Strength | Rationale |
|---|---|---|---|---|
| -F | ortho | Strong Electron-Withdrawing | Strong Activation | The substituent significantly deepens the σ-hole on the iodine atom. researchgate.netchemistryviews.org |
| -NO₂ | ortho, meta | Strong Electron-Withdrawing | Strong Activation | Confirmed to be a powerful activating group for halogen bonding. researchgate.netresearchgate.net |
| -CN | ortho, meta, para | Electron-Withdrawing | Activation | Strengthens the halogen bond interaction. chemistryviews.org |
| -CH₃ | ortho, meta, para | Electron-Donating | Deactivation | Weakens the halogen bond by increasing electron density on the iodine. chemistryviews.org |
| -NH₂ | ortho, meta, para | Strong Electron-Donating | Strong Deactivation | Weakens the halogen bond. chemistryviews.org |
| -C₄H₉ (Butyl) | meta | Weak Electron-Donating | Weak Deactivation | The butyl group in this compound is expected to have a minor deactivating influence, which is likely overshadowed by the strong activation from the two ortho-fluorine atoms. |
Novel Reactivity of Fluorine Substituents:
Beyond their role in modulating the iodine's halogen bonding capacity, the fluorine atoms in this compound are themselves sites of potential reactivity. In polyfluorinated aromatic compounds, fluorine atoms can undergo nucleophilic aromatic substitution (SₙAr). researchgate.netresearchgate.net The high electrophilicity of aromatic rings bearing multiple fluorine atoms makes them susceptible to attack by a wide range of nucleophiles. researchgate.net
Future investigations could explore the SₙAr reactions of this compound. The presence of the bulky iodine and butyl groups may introduce interesting regioselective outcomes in substitution reactions. The rate of these reactions generally increases with the degree of fluorination of the aromatic ring, suggesting that the difluoro-substitution pattern should render the molecule sufficiently reactive. researchgate.net This opens avenues for synthesizing novel, highly functionalized aromatic structures by selectively replacing one or both fluorine atoms.
Q & A
Q. What are the common synthetic routes for 5-Butyl-1,3-difluoro-2-iodobenzene, and how do substituent directing effects influence its preparation?
- Methodological Answer : The synthesis typically involves halogenation and cross-coupling strategies. For example, iodination of 5-butyl-1,3-difluorobenzene can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃), leveraging the ortho/para-directing effects of fluorine substituents . A multi-step approach may include:
Introduction of the butyl group via Friedel-Crafts alkylation (if starting from a simpler aromatic precursor).
Sequential fluorination using HF or DAST (diethylaminosulfur trifluoride).
Regioselective iodination at the 2-position, guided by steric and electronic factors.
Characterization via and NMR is critical to confirm substitution patterns .
Q. How can researchers characterize the electronic and steric properties of this compound?
- Methodological Answer :
- Spectroscopy : NMR reveals deshielding effects due to electron-withdrawing fluorine substituents, while NMR identifies coupling constants between fluorine and adjacent carbons .
- X-ray Crystallography : Resolves steric interactions between the bulky butyl group and iodine/halogen substituents, as seen in analogous iodobenzene derivatives .
- Mass Spectrometry : High-resolution MS confirms molecular weight (expected ~312.04 g/mol for C₁₀H₁₀F₂I) and isotopic patterns for iodine .
Q. What safety protocols are critical when handling iodinated aromatic compounds like this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile iodine byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact, as iodinated compounds can penetrate latex .
- Waste Disposal : Halogenated waste should be segregated and treated with sodium thiosulfate to reduce iodine reactivity before disposal .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidative vs. reductive dehalogenation) affect the functionalization of this compound?
- Methodological Answer :
- Reductive Pathways : Pd-catalyzed hydrogenolysis selectively removes iodine while preserving fluorine substituents, as demonstrated in bromo/iodo-benzene analogs .
- Oxidative Pathways : Treatment with m-CPBA (meta-chloroperbenzoic acid) may oxidize iodine to hypoiodite intermediates, enabling C–O bond formation. Competing fluorination stability must be monitored via NMR .
- Contradictions : Conflicting reports on iodine’s lability under basic conditions require pH-controlled reaction setups (pH 8–9 recommended) .
Q. What computational approaches (e.g., DFT) are used to model the regioselectivity of electrophilic substitution in polyhalogenated arenes?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electron-deficient sites prone to nucleophilic attack.
- Hammett Parameters : Quantify substituent effects (σₚ values: F = +0.06, I = -0.13) to predict directing behavior. The butyl group’s inductive (+I) effect may counteract fluorine’s electron withdrawal .
Q. How can researchers resolve contradictions in reported regioselectivity for cross-coupling reactions involving polyhalogenated substrates?
- Methodological Answer :
- Competitive Coupling Experiments : Co-react substrates with varying halogen substituents (e.g., Br vs. I) under identical Pd-catalyzed conditions. GC-MS or HPLC quantifies product ratios .
- Steric Maps : Overlay X-ray-derived van der Waals radii to assess steric hindrance between the butyl group and coupling partners (e.g., boronic acids) .
Q. What role does this compound play in studying surface-adsorbed organic reactions in environmental chemistry?
- Methodological Answer :
- Indoor Surface Reactivity : The iodine moiety acts as a probe for surface-mediated oxidation reactions, mimicking indoor pollutant degradation pathways. Use microspectroscopic imaging (e.g., ToF-SIMS) to track iodine’s mobility on silica or polymer surfaces .
- Environmental Persistence : Assess half-life under UV/ozone exposure using gas chromatography, comparing degradation rates with non-iodinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
